In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Synthetic Utility of (3-(Isoquinolin-4-yl)phenyl)methanol
In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Synthetic Utility of (3-(Isoquinolin-4-yl)phenyl)methanol
Executive Summary
As drug discovery pivots toward highly selective, conformationally restricted scaffolds, (3-(Isoquinolin-4-yl)phenyl)methanol (PubChem CID: 56604492) has emerged as a high-value building block and pharmacophore[1]. Characterized by its biaryl axis, basic isoquinoline nitrogen, and a synthetically versatile hydroxymethyl group, this molecule occupies a privileged chemical space.
This technical whitepaper provides a comprehensive analysis of its physicochemical profile, spatial geometry, and pharmacological utility. Furthermore, it details a self-validating, field-proven synthetic protocol based on palladium-catalyzed cross-coupling methodologies, designed to ensure high fidelity and reproducibility in the laboratory[2].
Structural Elucidation & Physicochemical Profile
The architecture of (3-(Isoquinolin-4-yl)phenyl)methanol dictates its behavior in both synthetic environments and biological systems. The molecule consists of an electron-deficient isoquinoline core directly coupled at the C4 position to a meta-substituted benzyl alcohol.
Conformational Causality: Due to the steric clash between the C3/C5 protons of the isoquinoline ring and the ortho-protons of the phenyl ring, the biaryl system cannot adopt a planar conformation. This forced dihedral angle (typically ~45°–60°) is highly advantageous in medicinal chemistry; it prevents flat, non-specific DNA intercalation and instead promotes deep, 3D insertion into hydrophobic protein pockets (such as kinase active sites)[3].
Table 1: Physicochemical & ADME Predictability
Data synthesized from established chemical databases for C16H13NO[1],[4].
| Property | Value | Causality / Implication for Drug Design |
| Molecular Formula | C16H13NO | Defines exact mass; ideal for small-molecule lead generation. |
| Molecular Weight | 235.28 g/mol | Well within Lipinski's Rule of 5 (MW < 500); ensures high ligand efficiency. |
| Hydrogen Bond Donors | 1 (-OH) | The hydroxymethyl group facilitates critical interactions with solvent or target residues. |
| Hydrogen Bond Acceptors | 2 (N, O) | The isoquinoline nitrogen is a classic hinge-binding motif in ATP-competitive inhibitors. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding, leading to higher binding affinity. |
| TPSA | 33.1 Ų | Excellent membrane permeability; highly suitable for Blood-Brain Barrier (BBB) penetration. |
Synthetic Architecture: The Suzuki-Miyaura Paradigm
The most robust method for constructing the Csp2-Csp2 bond between the isoquinoline and the phenyl ring is the Suzuki-Miyaura cross-coupling [2],[5].
Mechanistic Causality: We select 4-bromoisoquinoline as the electrophile and 3-(hydroxymethyl)phenylboronic acid as the nucleophile. The 4-position of the isoquinoline ring is electronically unique—it is less electrophilic than the 1-position but sufficiently activated for oxidative addition by an electron-rich Palladium(0) catalyst. The use of a boronic acid over a Grignard or organozinc reagent (Kumada/Negishi) is a deliberate choice: it perfectly tolerates the unprotected, protic hydroxymethyl (-OH) group, eliminating the need for wasteful protection/deprotection steps[6].
Fig 1: Mechanistic pathway of the Suzuki-Miyaura cross-coupling for target synthesis.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every critical step includes an In-Process Control (IPC) to verify the chemical state before proceeding.
Reagents & Stoichiometry
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Electrophile: 4-Bromoisoquinoline (1.0 equiv, 10 mmol)
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Nucleophile: 3-(Hydroxymethyl)phenylboronic acid (1.2 equiv, 12 mmol)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
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Base: K₂CO₃ (2.5 equiv, 25 mmol)
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Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)
Step-by-Step Methodology
Step 1: Reaction Assembly & Degassing
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Charge a flame-dried Schlenk flask with 4-bromoisoquinoline, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
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Add the Dioxane/H₂O solvent mixture.
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Causality & Action: Perform three cycles of Freeze-Pump-Thaw. Why? Molecular oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Strict anaerobiosis validates the longevity of the catalytic cycle.
Step 2: Thermal Activation
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Heat the reaction mixture to 90 °C under a positive pressure of Argon for 12 hours.
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Validation Checkpoint (IPC): At 8 hours, sample 10 µL of the organic layer. Run a TLC (Hexanes:EtOAc 1:1, UV 254 nm). The disappearance of the high-Rf 4-bromoisoquinoline spot validates the completion of the oxidative addition and transmetalation phases.
Step 3: Quench & Biphasic Extraction
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Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc) and Brine.
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Causality: The high ionic strength of the brine forces the polar product into the organic layer while completely partitioning the inorganic palladium salts and excess K₂CO₃ into the aqueous phase.
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Extract the aqueous layer 2x with EtOAc. Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Chromatographic Purification
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Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes).
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Validation Checkpoint: The target compound will elute as a highly UV-active band. Confirm the fractions via LC-MS (ESI+). The presence of the m/z 236.1 [M+H]⁺ peak is the ultimate self-validation of the successful cross-coupling[2].
Pharmacological Utility & Spatial Mapping
In drug development, (3-(Isoquinolin-4-yl)phenyl)methanol is frequently utilized to probe Sigma receptors, Trk receptors, and various Serotonin transporters[3].
Pharmacophore Logic: The molecule acts as a tripartite pharmacophore. The isoquinoline nitrogen serves as an anchor, forming a critical hydrogen bond with the backbone amides of a target protein (e.g., the kinase hinge region). The biaryl axis acts as a rigid spacer, projecting the phenyl ring into adjacent hydrophobic pockets. Finally, the hydroxymethyl group acts as a versatile vector, capable of forming hydrogen bonds with solvent molecules or polar side chains at the periphery of the binding site.
Fig 2: Spatial pharmacophore mapping and kinase binding logic of the compound.
Table 2: Analytical Validation Metrics (Expected)
To finalize the self-validating workflow, the isolated compound must be characterized using the following metrics to ensure structural integrity[2].
| Analytical Technique | Key Signal / Metric | Diagnostic Significance |
| LC-MS (ESI+) | m/z 236.1 [M+H]⁺ | Confirms the exact mass of the synthesized biaryl product. |
| ¹H NMR (CDCl₃) | δ ~9.25 (s, 1H) | Validates the highly deshielded C1 proton of the isoquinoline core. |
| ¹H NMR (CDCl₃) | δ ~4.78 (s, 2H) | Confirms the intact, unoxidized hydroxymethyl (-CH₂OH) group. |
| ¹³C NMR (CDCl₃) | δ ~65.0 ppm | Characteristic chemical shift for the benzylic alcohol carbon. |
References
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National Center for Biotechnology Information. "3-(Isoquinolin-4-yl)benzyl alcohol | C16H13NO | CID 56604492". PubChem Database. URL:[Link]
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Wang, B., et al. "Suzuki Cross-Coupling/Reductive Debenzyloxycarbonylation Sequence for the Syntheses of [c]Annulated Isoquinolines". The Journal of Organic Chemistry 2008, 73 (20), 8128-8131. URL:[Link]
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ACS Publications. "Rh-Catalyzed Domino Addition–Enolate Arylation: Generation of 3-Substituted Oxindoles via a Rh(lll) Intermediate". Organic Letters. URL:[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. (3-(Isoquinolin-4-yl)phenyl)methanol | Benchchem [benchchem.com]
- 4. 3-(Isoquinolin-4-yl)benzyl alcohol | C16H13NO | CID 56604492 - PubChem [pubchem.ncbi.nlm.nih.gov]
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